1,2-Bis(chlorodimethylsilyl)ethane is a bifunctional organosilicon reagent characterized by two reactive chlorodimethylsilyl groups linked by a rigid ethane bridge [1]. Operating as a highly efficient dipodal silane and silylating agent, it is predominantly utilized for the robust protection of primary amines—forming stable 1,1,4,4-tetramethyl-1,4-disilacyclopentane (Stabase) adducts—and as a structural crosslinker in advanced polymer applications . With a boiling point of 198 °C and a density of 0.99 g/cm³, this low-melting solid (35–38 °C) exhibits extreme hydrolytic sensitivity, necessitating stringent moisture-free handling [1]. For industrial buyers, its primary procurement value lies in its ability to confer quantitative base-stability to protected intermediates during aggressive organometallic transformations, and its capacity to form siloxane networks with exponentially higher hydrolytic resistance than conventional monofunctional silanes.
Substituting 1,2-bis(chlorodimethylsilyl)ethane with monofunctional silylating agents like trimethylchlorosilane (TMSCl) or alternative chain-length bis-silanes fundamentally alters reaction thermodynamics and product stability [1]. Monofunctional silanes fail to form the sterically protective, cyclic Stabase adduct, leaving the resulting acyclic N,N-bis(silyl)amines vulnerable to cleavage during strong base treatments such as n-butyllithium or lithium diisopropylamide . Conversely, substituting with a propane-bridged analog shifts the resulting cyclic adduct from a kinetically favored 5-membered ring to a 6-membered ring, which exhibits a different steric profile and reduced kinetic stability in highly congested syntheses[1]. Furthermore, in materials science, replacing this dipodal silane with standard coupling agents eliminates the multi-point substrate bonding required to achieve ultra-high hydrolytic resistance, directly compromising the shelf life and durability of the final formulation.
In the scalable synthesis of complex APIs such as Remdesivir, the transient protection of primary amines is a critical bottleneck. Utilizing 1,2-bis(chlorodimethylsilyl)ethane (BCDSE) alongside diisopropylamine for the protection of 7-bromopyrrolotriazinamine enabled a highly efficient C-glycosylation step, achieving a 74% isolated yield [1]. In contrast, alternative protection and base strategies (such as LiCl/TMS reagents or previous generation methods) yielded only 21-42% or 40% of the desired product under similar cryogenic (-78 °C) conditions [1].
| Evidence Dimension | Isolated product yield in multi-step C-glycosylation |
| Target Compound Data | 1,2-Bis(chlorodimethylsilyl)ethane: 74% yield |
| Comparator Or Baseline | Alternative protection/base strategies: 21-42% yield |
| Quantified Difference | Up to 3.5x higher isolated yield (74% vs 21%) |
| Conditions | Protection of 7-bromopyrrolotriazinamine followed by n-BuLi lithiation at -78 °C and lactone addition |
Procurement of this specific compound directly translates to massive yield improvements and cost reductions in the scalable manufacturing of complex pharmaceutical precursors.
When utilized as an adhesion promoter or crosslinker, 1,2-bis(chlorodimethylsilyl)ethane acts as a dipodal silane, forming up to six bonds to a substrate compared to the three bonds formed by conventional silanes[1]. This structural advantage translates to a siloxane network that exhibits up to 10,000 to 100,000 times greater hydrolytic stability than networks formed by standard monofunctional coupling agents[1].
| Evidence Dimension | Hydrolysis resistance of the substrate bond |
| Target Compound Data | 1,2-Bis(chlorodimethylsilyl)ethane (Dipodal silane): ~10^4 to 10^5 relative stability |
| Comparator Or Baseline | Conventional monofunctional silanes: 1x relative stability |
| Quantified Difference | 10,000x to 100,000x greater hydrolytic stability |
| Conditions | Aqueous environments and adhesive primer applications |
Selecting this dipodal crosslinker over cheaper monofunctional alternatives is mandatory for coatings and composites exposed to aggressive moisture, ensuring long-term structural integrity.
The formation of the Stabase (1,1,4,4-tetramethyl-1,4-disilacyclopentane) adduct using 1,2-bis(chlorodimethylsilyl)ethane provides unparalleled stability for primary amines during aggressive organometallic reactions [1]. While acyclic N,N-bis(trimethylsilyl)amines formed via TMSCl are highly susceptible to premature cleavage, Stabase adducts remain completely intact when exposed to n-butyllithium, s-butyllithium, LDA, and Grignard reagents at 25 °C, routinely enabling >90% yields in subsequent α-alkylations of amino acid derivatives [1].
| Evidence Dimension | Stability to strong organometallic bases |
| Target Compound Data | 1,2-Bis(chlorodimethylsilyl)ethane: Forms base-stable Stabase adduct (>90% downstream yield) |
| Comparator Or Baseline | Trimethylchlorosilane (TMSCl): Forms base-labile acyclic adducts |
| Quantified Difference | Complete retention of the protecting group under n-BuLi/LDA at 25 °C |
| Conditions | Alkylation of protected ethyl glycinate and similar substrates |
Enables chemists to execute aggressive carbanion chemistry on amine-containing molecules without losing the protecting group, streamlining multi-step synthetic routes.
In frontier coordination chemistry, the rigid ethane bridge of 1,2-bis(chlorodimethylsilyl)ethane demonstrates superior kinetic trapping capabilities compared to monofunctional silanes. When reacted with an anionic dinitrogen iron complex ([(TPB)Fe(N2)]−) and Na/Hg in THF, 1,2-bis(chlorodimethylsilyl)ethane achieves complete disilylation to form a stable 5-membered disilylhydrazido(2−) complex [1]. Under identical one-pot conditions, TMSCl yields only 17% of the mono-silyldiazenido complex, with the majority of the material undergoing unwanted formal one-electron reduction [1].
| Evidence Dimension | Yield of functionalized dinitrogen complex |
| Target Compound Data | 1,2-Bis(chlorodimethylsilyl)ethane: Complete disilylation to stable 5-membered ring |
| Comparator Or Baseline | TMSCl: 17% yield of mono-silyldiazenido complex |
| Quantified Difference | High-yield disilylation vs 17% mono-silylation |
| Conditions | One-pot reaction with [(TPB)Fe(N2)]− and Na/Hg in THF |
Highlights the kinetic superiority of the ethane-bridged bis-silane in capturing highly reactive species, making it the optimal choice for frontier inorganic and organometallic synthesis.
Where this compound is the right choice for the transient protection of primary amines during aggressive organolithium or Grignard steps, as demonstrated by its critical role in maximizing C-glycosylation yields (up to 74%) for complex antiviral drugs like Remdesivir [1].
Where this compound is the right choice as a dipodal silane additive to exponentially increase the hydrolytic stability (up to 100,000x) and shelf life of silicone-based materials, printed circuit boards, and coatings in moisture-rich environments [2].
Where this compound is the right choice for the N,N-diprotection of amino acid esters (e.g., ethyl glycinate), forming a Stabase adduct that allows for high-yield α-alkylation without protecting group degradation under strong base conditions [3].
Where this compound is the right choice for trapping reactive small molecules (like reduced dinitrogen) into stable 5-membered disilacyclopentane rings, outperforming monofunctional silanes in kinetic capture efficiency[4].
Corrosive